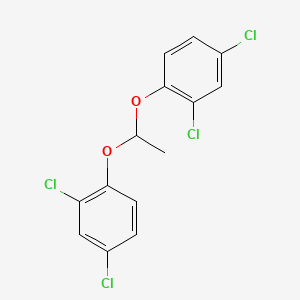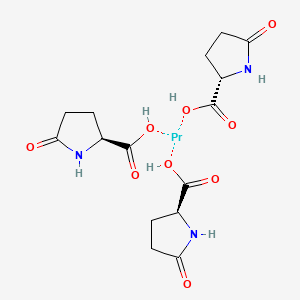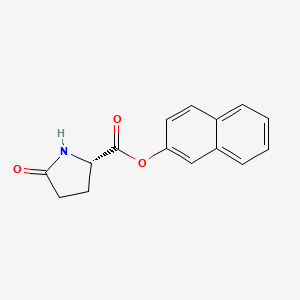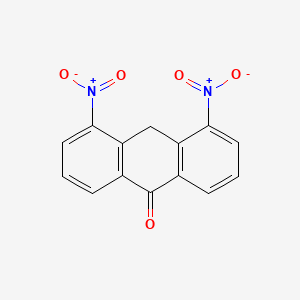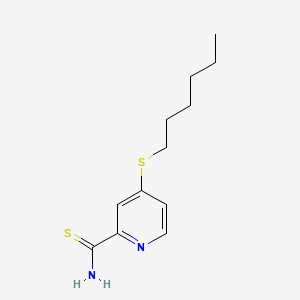
2-Pyridinecarbothioamide, 4-(hexylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-(hexylthio)- is an organic compound with the molecular formula C12H18N2S2 It is a derivative of pyridinecarbothioamide, where a hexylthio group is attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(hexylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the fourth position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(hexylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarbothioamide, 4-(hexylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, reverting to the parent pyridinecarbothioamide.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridinecarbothioamide.
Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarbothioamide, 4-(hexylthio)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which can interfere with cellular processes in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a ligand in coordination chemistry to study the interactions between metal ions and biological molecules.
Wirkmechanismus
The mechanism by which 2-Pyridinecarbothioamide, 4-(hexylthio)- exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of stable complexes that can interfere with biological processes. For example, in anticancer applications, the compound can form complexes with metal ions that bind to DNA or proteins, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbothioamide, 4-(cyclohexylthio)-: Similar structure but with a cyclohexyl group instead of a hexyl group.
2-Pyridinecarbothioamide, 4-(methylthio)-: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
2-Pyridinecarbothioamide, 4-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts specific lipophilicity and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
186044-64-4 |
|---|---|
Molekularformel |
C12H18N2S2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
4-hexylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H18N2S2/c1-2-3-4-5-8-16-10-6-7-14-11(9-10)12(13)15/h6-7,9H,2-5,8H2,1H3,(H2,13,15) |
InChI-Schlüssel |
JJOLFMASQDDADU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


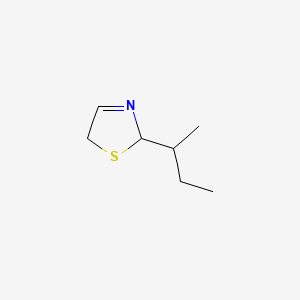
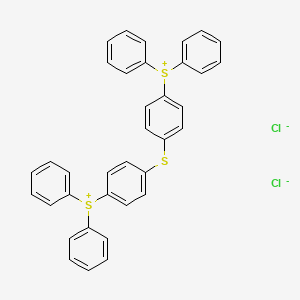
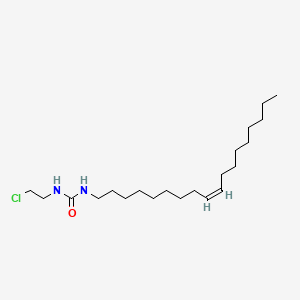

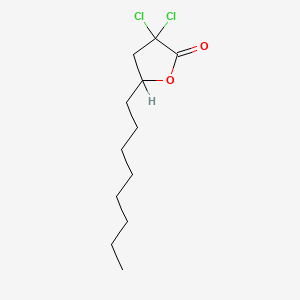
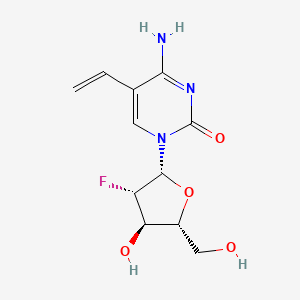
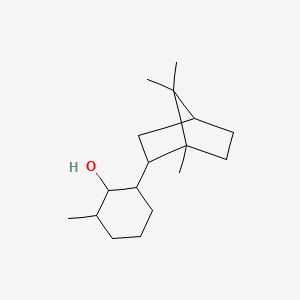
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
